molecular formula C17H28O3 B052956 12-Hydroxyheptadecatrienoic acid CAS No. 54397-84-1

12-Hydroxyheptadecatrienoic acid

Cat. No.: B052956
CAS No.: 54397-84-1
M. Wt: 280.4 g/mol
InChI Key: KUKJHGXXZWHSBG-WBGSEQOASA-N
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Description

12S-HHTrE is a trienoic fatty acid that consists of (5Z,8E,10E)-heptadeca-5,8,10-trienoic acid bearing an additional 12S-hydroxy substituent. It is a conjugate acid of a 12(S)-HHTrE(1-).
12-Hydroxyheptadecatrienoic acid is a natural product found in Homo sapiens with data available.

Mechanism of Action

Target of Action

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .

Mode of Action

12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .

Biochemical Pathways

12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .

Pharmacokinetics

It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .

Result of Action

The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Action Environment

The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .

Biochemical Analysis

Biochemical Properties

12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .

Biological Activity

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid derived from arachidonic acid through the cyclooxygenase pathway. Initially considered a biologically inactive byproduct, recent studies have revealed its significant roles in various physiological processes, particularly in inflammation, wound healing, and cell signaling. This article explores the biological activities of 12-HHT, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

12-HHT is characterized by its structure as a hydroxy fatty acid with the following molecular formula:

  • Formula : C17H30O3
  • Molecular Weight : 286.43 g/mol

Metabolism and Pathways

12-HHT is synthesized from arachidonic acid and can be further metabolized into various derivatives, including 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT. Key enzymes involved in this metabolism include:

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
  • Prostaglandin Reductase 1 (PTGR1)

These enzymes play critical roles in the degradation of prostaglandins and the production of biologically active metabolites .

Wound Healing

Research indicates that 12-HHT promotes corneal wound healing through its action as an agonist for the leukotriene B4 receptor 2 (BLT2). In studies involving murine models, it was found that:

  • BLT2 mRNA expression is significantly higher in corneal tissues.
  • Corneal epithelial wound healing was delayed in BLT2 knockout mice compared to wild-type mice, suggesting that the 12-HHT/BLT2 axis is crucial for epithelial repair processes .

Inflammatory Response

12-HHT has been implicated in modulating inflammatory responses. It influences the migration and activation of immune cells such as neutrophils and monocytes:

  • It enhances chemotaxis in neutrophils through its metabolite 12-oxo-heptadecatrienoic acid (12-oxo-HHT), which acts as a partial antagonist to thromboxane receptors, thereby inhibiting platelet aggregation and promoting anti-inflammatory pathways .

Cell Signaling

The signaling pathways activated by 12-HHT involve several key processes:

  • Induction of Cytokines : Treatment with 12-HHT has been shown to upregulate pro-inflammatory cytokines such as TNF and IL-1β in keratinocytes, indicating its role in inflammatory signaling .
  • Cell Migration : In vitro studies demonstrated that 12-HHT enhances keratinocyte migration independently of proliferation, highlighting its potential therapeutic applications in skin repair .

Case Studies and Research Findings

StudyFindings
Kita et al. (2014)Demonstrated that 12-HHT promotes epidermal wound closure by stimulating BLT2 on keratinocytes .
Matsunobu et al. (2013)Showed that 12-HHT levels increase during skin wound healing and are inhibited by anticoagulants like aspirin .
Hamberg et al. (1974)Identified the dual role of 12-HHT in promoting vasodilation while inhibiting platelet activation through thromboxane receptor antagonism .

Scientific Research Applications

Inflammation and Immune Response

12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to interact with BLT2 receptors, which are involved in the regulation of immune cell functions.

  • Monocyte and Neutrophil Activity : Research indicates that 12-HHT can influence monocyte and neutrophil responses during inflammation. It appears to inhibit thromboxane A2 (TXA2)-mediated platelet activation, thereby reducing thrombosis and possibly vasospasm associated with inflammatory conditions .
  • Cytokine Production : In human keratinocytes, 12-HHT suppresses the synthesis of interleukin-6 (IL-6), a pro-inflammatory cytokine linked to skin inflammation, particularly in response to ultraviolet B (UVB) radiation . This suggests that 12-HHT may serve as a therapeutic agent in managing skin inflammatory conditions.

Wound Healing

The 12-HHT/BLT2 axis has been implicated in promoting wound healing processes:

  • Epidermal Wound Closure : Studies have demonstrated that 12-HHT accelerates keratinocyte migration and wound closure through BLT2 receptor activation. In vitro assays using primary keratinocytes showed enhanced migration rates when treated with 12-HHT .
  • Corneal Wound Healing : In murine models, the presence of 12-HHT was associated with improved corneal wound healing. BLT2 knockout mice exhibited delayed healing compared to wild-type mice, emphasizing the importance of this axis in ocular repair processes .

Cancer Research

Emerging evidence suggests that 12-HHT may influence cancer progression:

  • Tumor Metastasis : The interaction between 12-HHT and BLT2 has been linked to the metastatic behavior of various cancers, including breast, prostate, and pancreatic cancers. The expression of BLT2 is associated with enhanced survival and growth of tumor cells .
  • Therapeutic Targets : Given its role in cancer biology, targeting the 12-HHT/BLT2 pathway could provide new avenues for therapeutic interventions aimed at inhibiting tumor metastasis.

Potential Therapeutic Applications

The unique properties of 12-HHT suggest several potential therapeutic applications:

  • Anti-inflammatory Treatments : Due to its ability to modulate inflammatory responses, 12-HHT could be developed into anti-inflammatory agents for conditions such as asthma or other allergic diseases where BLT2 is implicated .
  • Wound Healing Therapies : Synthetic agonists of BLT2 that mimic the action of 12-HHT could be utilized to enhance wound healing in patients with chronic wounds or diabetic ulcers .

Data Summary Table

Application AreaMechanism/EffectRelevant Studies
InflammationInhibits IL-6 production; modulates immune response ,
Wound HealingEnhances keratinocyte migration via BLT2 ,
CancerPromotes tumor cell survival and metastasis ,
Therapeutic PotentialAnti-inflammatory and wound healing applications ,

Case Studies

  • Skin Wound Healing : A study demonstrated that administration of 12-HHT significantly accelerated re-epithelialization in a mouse model compared to controls. The mechanism involved increased TNFα and metalloproteinase production through BLT2 activation .
  • Corneal Repair : Another investigation showed that topical application of 12-HHT improved corneal epithelial wound healing by promoting cellular migration and proliferation mediated by BLT2 signaling pathways .

Properties

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54397-84-1
Record name 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54397-84-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 μg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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